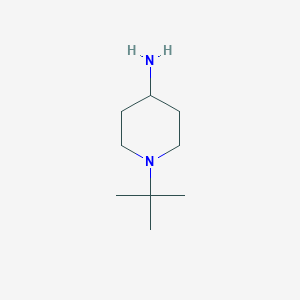

1-tert-Butylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,3)11-6-4-8(10)5-7-11/h8H,4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZAIGXZGPEBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590492 | |

| Record name | 1-tert-Butylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160357-95-9 | |

| Record name | 1-tert-Butylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-tert-Butylpiperidin-4-amine physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-tert-Butylpiperidin-4-amine, catering to researchers, scientists, and professionals in drug development. This document summarizes available data, outlines general experimental approaches, and discusses the compound's characteristics based on existing literature and predictive models.

Introduction

This compound, with the CAS number 160357-95-9, is a substituted piperidine derivative. The piperidine scaffold is a crucial component in many biologically active compounds and approved drugs. The presence of a bulky tert-butyl group on the piperidine nitrogen and an amino group at the 4-position makes this compound a potentially valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.

Physicochemical Properties

Quantitative data for the physical and chemical properties of this compound are limited. The following tables summarize the available information, including both predicted and experimentally determined values where available.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | Predicted[1] |

| Molecular Formula | C₉H₂₀N₂ | [2] |

| Molecular Weight | 156.27 g/mol | [2] |

| Boiling Point | 186.2 ± 8.0 °C | Predicted[1] |

| Density | 0.912 ± 0.06 g/cm³ | Predicted[1] |

| Melting Point | Not available | |

| Solubility | Not available |

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(tert-butyl)piperidin-4-amine | |

| CAS Number | 160357-95-9 | [2] |

| pKa | 10.54 ± 0.20 | Predicted[1] |

| LogP | Not available | |

| Stability | Stable under normal temperatures and pressures. | General knowledge |

| Storage | Store at 2-8°C, protected from light.[1] |

Experimental Protocols

General Synthetic Approach: Reductive Amination

A common method for the synthesis of N-alkylated piperidines is through reductive amination. This process would likely involve the reaction of a suitable piperidine precursor with a tert-butyl containing reagent.

Reaction Scheme:

A plausible synthetic route would be the reductive amination of 4-aminopiperidine with a source of the tert-butyl group, such as tert-butyl bromide, in the presence of a reducing agent and a base.

References

Technical Guide: 1-tert-Butylpiperidin-4-amine (CAS Number: 160357-95-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butylpiperidin-4-amine is a synthetic organic compound featuring a piperidine ring substituted with a tert-butyl group at the nitrogen atom and an amine group at the 4-position. Its chemical structure, combining a lipophilic tert-butyl group with a basic amino functionality, makes it a valuable building block in medicinal chemistry. Piperidine derivatives are integral components of numerous pharmaceuticals, influencing properties such as solubility, lipophilicity, and target binding. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed synthetic protocol, its applications in drug discovery, and relevant experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 160357-95-9 | [1] |

| Molecular Formula | C₉H₂₀N₂ | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| Appearance | Not specified in literature; likely a colorless to pale yellow oil or low-melting solid | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, methanol, and DMSO. |

Synthesis

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate (Reductive Amination)

This procedure is adapted from standard reductive amination protocols of N-Boc-4-piperidone.[2][3]

-

Materials:

-

N-Boc-4-piperidone (1.0 eq)

-

Ammonia (in methanol, 7N solution, 5.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of N-Boc-4-piperidone in anhydrous dichloromethane, add the methanolic ammonia solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of Piperidin-4-amine (Boc Deprotection)

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.[2]

-

Materials:

-

tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq)

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

-

Procedure:

-

Dissolve tert-butyl 4-aminopiperidine-1-carboxylate in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 5-10 equivalents) or the 4M HCl solution in dioxane.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting salt can be neutralized with a saturated aqueous sodium bicarbonate solution and extracted with an organic solvent, or the salt can be triturated with diethyl ether to yield a solid.

-

Step 3: Synthesis of this compound (N-tert-Butylation)

This final step introduces the tert-butyl group onto the piperidine nitrogen via nucleophilic substitution.

-

Materials:

-

Piperidin-4-amine (1.0 eq)

-

2-bromo-2-methylpropane (tert-butyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile, anhydrous

-

-

Procedure:

-

To a suspension of piperidin-4-amine and potassium carbonate in anhydrous acetonitrile, add 2-bromo-2-methylpropane.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford this compound.

-

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a tert-butyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The tert-butyl group often enhances lipophilicity, which can improve membrane permeability and binding to hydrophobic pockets in protein targets.[4]

Derivatives of this compound are explored as potential therapeutic agents in various disease areas, including:

-

Kinase Inhibition: The piperidine ring is a common core structure in ATP-competitive kinase inhibitors. The tert-butyl group can enhance binding to hydrophobic regions of the kinase active site.[4]

-

Central Nervous System (CNS) Therapeutics: Tertiary amines are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors. The lipophilicity imparted by the tert-butyl group can also facilitate crossing the blood-brain barrier, making this scaffold a candidate for CNS-targeted drugs.[4]

Role in Signaling Pathways: A Representative Example

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are investigated as kinase inhibitors. A common target for such inhibitors is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for a kinase inhibitor derived from the this compound scaffold.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by a derivative.

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis, while not a single-step process, can be achieved through a logical sequence of well-established reactions. The physicochemical properties conferred by the tert-butyl and amino-substituted piperidine core make it an attractive scaffold for targeting a range of biological macromolecules, particularly in the fields of oncology and neuroscience. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery and development.

References

An In-depth Technical Guide to the Molecular Structure of 1-tert-Butylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-tert-Butylpiperidin-4-amine. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its close structural analog, tert-butyl 4-aminopiperidine-1-carboxylate, for which extensive data is publicly available. The structural and electronic similarities between the N-tert-butyl group and the N-tert-butoxycarbonyl (Boc) group make this analog a suitable surrogate for understanding the physicochemical properties of the target molecule. This document includes a summary of its chemical and physical properties, detailed spectroscopic data, a representative synthesis protocol, and visualizations of its molecular structure and synthetic pathway.

Molecular Structure and Properties

This compound is a saturated heterocyclic compound featuring a piperidine ring substituted with a tert-butyl group at the nitrogen atom (position 1) and an amine group at position 4. The presence of the bulky tert-butyl group significantly influences the conformational preference of the piperidine ring.

General Properties

| Property | Value | Source/Comment |

| Molecular Formula | C9H20N2 | - |

| Molecular Weight | 156.27 g/mol | - |

| IUPAC Name | 1-(tert-butyl)piperidin-4-amine | - |

Note: The following data is for the structural analog tert-butyl 4-aminopiperidine-1-carboxylate (CAS: 87120-72-7), which is expected to have similar properties.

| Property | Value | Source/Comment |

| Molecular Formula | C10H20N2O2 | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Melting Point | 50 °C | [2] |

| Boiling Point | 80 °C at 0.037 mmHg | [2] |

| Density | 1.041 g/cm³ (Predicted) | [2] |

| Water Solubility | Insoluble | [2] |

| pKa | 10.10 (Predicted) | [2] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Spectroscopic Data

The following spectroscopic data is based on the structural analog, tert-butyl 4-aminopiperidine-1-carboxylate.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | m | 2H | -CH₂- (axial, adjacent to N-Boc) |

| ~2.8 | m | 1H | -CH(NH₂) |

| ~2.7 | m | 2H | -CH₂- (equatorial, adjacent to N-Boc) |

| ~1.7 | m | 2H | -CH₂- (axial, adjacent to CH(NH₂)) |

| 1.44 | s | 9H | -C(CH₃)₃ |

| ~1.2 | m | 2H | -CH₂- (equatorial, adjacent to CH(NH₂)) |

Note: 'm' denotes multiplet, 's' denotes singlet. Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 154.8 | C=O (carbamate) |

| 79.1 | -C(CH₃)₃ |

| 50.0 | -CH(NH₂) |

| 44.0 | -CH₂- (adjacent to N-Boc) |

| 34.0 | -CH₂- (adjacent to CH(NH₂)) |

| 28.4 | -C(CH₃)₃ |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium | N-H stretch (primary amine) |

| 2970-2850 | Strong | C-H stretch (aliphatic) |

| 1680 | Strong | C=O stretch (carbamate) |

| 1590-1550 | Medium | N-H bend (primary amine) |

| 1250-1020 | Medium | C-N stretch |

Note: The IR spectrum of a primary amine typically shows two bands for the N-H stretch.[3]

Mass Spectrometry

| m/z | Interpretation |

| 201.15 | [M+H]⁺ |

| 145.12 | [M - C(CH₃)₃ + H]⁺ |

| 101.10 | [M - Boc + H]⁺ |

| 57.07 | [C(CH₃)₃]⁺ |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reductive amination of 1-tert-butyl-4-piperidone.

Materials:

-

1-tert-butyl-4-piperidone

-

Ammonia (in methanol or aqueous solution)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

In a round-bottom flask, dissolve 1-tert-butyl-4-piperidone (1 equivalent) in methanol.

-

To this solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Characterization

The synthesized this compound can be characterized using the spectroscopic methods outlined in Section 2 (NMR, IR, Mass Spectrometry).

Visualizations

Synthesis Workflow

Caption: Reductive amination synthesis of this compound.

Biological Context and Applications

While specific signaling pathways for this compound are not extensively documented in the public domain, the 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry. Derivatives of this core are known to interact with a variety of biological targets. For instance, various substituted 4-aminopiperidines have been investigated for their potential as:

-

Antifungal Agents: Some derivatives have shown activity against fungal ergosterol biosynthesis.[4]

-

Central Nervous System (CNS) Agents: The piperidine ring is a common motif in drugs targeting CNS receptors.[5]

-

Kinase Inhibitors: The scaffold can be elaborated to design inhibitors of various kinases, which are important targets in oncology and immunology.[5]

The tert-butyl group on the piperidine nitrogen of this compound provides steric bulk and lipophilicity, which can influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and binding affinity to target proteins. Researchers in drug development can utilize this compound as a building block for creating libraries of novel compounds to screen for various biological activities.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery and development. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a reliable synthetic protocol, primarily drawing upon data from its close structural analog. The provided information and visualizations serve as a foundational resource for researchers working with this and related compounds.

References

1-tert-Butylpiperidin-4-amine: A Core Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butylpiperidin-4-amine and its common synthetic precursor, tert-butyl 4-aminopiperidine-1-carboxylate, are pivotal chemical building blocks in the landscape of modern medicinal chemistry. The piperidine scaffold is a prevalent motif in a vast array of biologically active compounds and approved pharmaceuticals, owing to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. The strategic placement of an amino group at the 4-position provides a versatile handle for the introduction of diverse functionalities, enabling the exploration of vast chemical space in drug discovery programs. The tert-butyl group on the piperidine nitrogen offers steric bulk, which can influence receptor binding and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and its role in the synthesis of notable therapeutic agents.

Chemical and Physical Properties

This compound is a cyclic amine with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol .[1] Its structure features a piperidine ring substituted with a tert-butyl group on the nitrogen atom and an amino group at the 4-position. The presence of both a secondary amine within the ring (which is sterically hindered) and a primary exocyclic amine dictates its reactivity. For many synthetic applications, the more synthetically versatile and commonly used precursor is its N-Boc protected analogue, tert-butyl 4-aminopiperidine-1-carboxylate.

| Property | Value |

| Chemical Formula | C9H20N2 |

| Molecular Weight | 156.27 g/mol |

| CAS Number | 160357-95-9 |

| Appearance | Not specified in search results |

| Boiling Point | Not specified in search results |

| Melting Point | Not specified in search results |

| Solubility | Not specified in search results |

Note: Detailed physical properties like boiling and melting points were not consistently available in the provided search results.

Synthesis of the Core Scaffold

The synthesis of the core building block often starts from more readily available piperidine derivatives. A common precursor is 4-piperidone, which can be functionalized and protected to yield tert-butyl 4-aminopiperidine-1-carboxylate. A patented method for the synthesis of 1-Boc-4-aminopiperidine involves a two-step process starting from 4-piperidyl urea.[2]

Experimental Protocol: Synthesis of 1-Boc-4-aminopiperidine[2]

Step 1: Synthesis of 1-Boc-4-piperidyl urea

-

In a 1 L three-necked flask, combine 48-50 g of 4-piperidyl urea, 98-100 mL of distilled water, and 48-50 g of triethylamine.

-

Stir the mixture at 20-25 °C.

-

Slowly add 78-80 g of di-tert-butyl dicarbonate.

-

Continue stirring at room temperature for 8-10 hours.

-

After the reaction is complete, adjust the pH to 6-7 using 20% hydrochloric acid.

-

Extract the product with dichloromethane.

-

Dry the organic phase and concentrate it to a thick consistency.

-

Add 100-150 g of acetone and allow the mixture to crystallize for 10-12 hours at 0-2 °C.

-

Filter the white crystalline powder to obtain 1-Boc-4-piperidyl urea (yield: 72-75 g).

Step 2: Synthesis of 1-Boc-4-aminopiperidine

-

In a 1 L three-necked flask, add 198-200 mL of 40%-60% sodium hydroxide solution.

-

While keeping the temperature below 25 °C, add 60-80 g of bromine.

-

Add 50 g of the 1-Boc-4-piperidyl urea prepared in the previous step.

-

Reflux the mixture for 3-5 hours.

-

Cool the reaction to room temperature and slowly adjust the pH to 5-6 with 10-15% dilute hydrochloric acid at 0-5 °C.

-

Extract the product with chloroform.

-

Dry the organic phase and concentrate it to a thick consistency.

-

Add 50-100 mL of petroleum ether and crystallize at -2 °C.

-

Filter to obtain the white crystalline product, 1-Boc-4-aminopiperidine.

Key Reactions and Applications in Drug Discovery

This compound and its N-Boc protected form are extensively used in the synthesis of a variety of biologically active molecules. Key reactions include reductive amination, acylation, and amide bond formation, which are instrumental in constructing the final drug candidates.

Synthesis of Fentanyl Analogues

The piperidine core is central to the structure of the potent opioid analgesic, fentanyl, and its analogues. The synthesis of these compounds often utilizes N-Boc-4-piperidinone as a starting material, which is a precursor to the this compound scaffold.

Synthetic Workflow for Fentanyl

Caption: Synthetic route to Fentanyl from N-Boc-4-piperidinone.

Reductive Amination to form tert-Butyl 4-(phenylamino)piperidine-1-carboxylate [3]

-

Dissolve N-Boc-4-piperidinone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in 13 mL of dichloromethane.

-

Cool the solution in an ice bath.

-

Add sodium triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol) portion-wise.

-

Stir the mixture and allow it to warm to room temperature over 16 hours.

-

Dilute the mixture with 15 mL of 2M aqueous NaOH and stir for 1 hour.

-

Transfer to a separatory funnel, shake, and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the solvent.

Acylation to form tert-Butyl 4-(N-phenylpropanamido)piperidine-1-carboxylate [3]

Detailed protocol for this specific acylation was not available in the search results, but a general procedure for acylation of the related intermediate is described.

Boc Deprotection to form N-Phenyl-N-(piperidin-4-yl)propanamide [3]

-

Dissolve tert-butyl 4-(N-phenylpropanamido)piperidine-1-carboxylate (1.00 g, 3.01 mmol) in 25 mL of 1,4-dioxane.

-

Add 25 mL of 4M aqueous HCl and stir at room temperature for 4 hours.

-

Adjust the solution to pH 8 by adding 2M aqueous NaOH.

-

Extract the solution three times with dichloromethane.

-

Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the volatiles to yield the product as a brown oil.

Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The piperidine moiety is a key structural feature in a number of potent HIV-1 NNRTIs. Derivatives of this compound are used to explore the chemical space around the NNRTI binding pocket of the HIV-1 reverse transcriptase.

Synthetic Workflow for Piperidine-Substituted Indolylarylsulfones

Caption: General synthetic workflow for HIV-1 NNRTIs.

A general protocol for amide bond formation using EDC and HOBt, which is applicable for coupling tert-butyl 4-aminopiperidine-1-carboxylate with a carboxylic acid, is as follows:

-

To a solution of the carboxylic acid (e.g., an indole-2-carboxylic acid derivative) in a suitable solvent like DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add tert-butyl 4-aminopiperidine-1-carboxylate to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Note: Specific quantities and reaction times would be dependent on the specific substrates used.

Synthesis of SIRT2 Inhibitors

The versatility of the this compound scaffold extends to the development of inhibitors for other important biological targets, such as sirtuin 2 (SIRT2), which is implicated in various diseases. While detailed protocols were not found in the initial searches, the synthesis of SIRT2 inhibitors often involves palladium-catalyzed reactions where the piperidine moiety can be introduced.[4]

Quantitative Data Summary

The following tables summarize the quantitative data found for the applications of the this compound building block and its derivatives.

Table 1: Reaction Yields for Synthetic Intermediates

| Reaction | Starting Material | Product | Reagents | Yield | Reference |

| Boc-protection | 4-piperidyl urea | 1-Boc-4-piperidyl urea | (Boc)2O, Et3N | 72-75 g (from 48-50 g) | [2] |

| Hofmann Rearrangement | 1-Boc-4-piperidyl urea | 1-Boc-4-aminopiperidine | Br2, NaOH | Not specified | [2] |

| Reductive Amination | N-Boc-4-piperidinone | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Aniline, STAB | Not specified | [3] |

Table 2: Biological Activity of HIV-1 NNRTIs Derived from Piperidine Scaffolds

| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 8 | HIV-1 (wild-type) | 0.006 | >20 | >3333 | |

| 18 | HIV-1 (wild-type) | 0.009 | >20 | >2222 | [5] |

| 8 | HIV-1 (L100I mutant) | 0.017 | >20 | >1176 | [5] |

| 18 | HIV-1 (E138K mutant) | 0.043 | >20 | >465 | [5] |

| C1N4 | HIV-1 IIIB | 0.024 | >215.88 | >8995 | |

| 5a6 | HIV-1 (wild-type) | 0.022 | >237 | >10770 | [6] |

| 7a1 | HIV-1 (K103N/Y181C mutant) | 4.8 | >20 | >4 | [6] |

| 27 | HIV-1 (wild-type) | 0.0047 | 24.36 | 5183 | [7] |

| 33 | HIV-1 (wild-type) | 0.0043 | 30.46 | 7083 | [7] |

| 34 | HIV-1 (F227L/V106A mutant) | 0.094 | >20 | >213 | [7] |

| 5q | HIV-1 (wild-type) | 0.0064 | 16 | 2500 | [8] |

| 5q | HIV-1 (K103N mutant) | 0.077 | 16 | 208 | [8] |

Conclusion

This compound and its N-Boc protected precursor are undeniably valuable and versatile building blocks in the arsenal of medicinal chemists. Their utility is demonstrated in the synthesis of a diverse range of biologically active molecules, from potent opioids to novel HIV-1 NNRTIs. The ability to perform key chemical transformations such as reductive amination and amide coupling on this scaffold allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of new therapeutic agents, facilitating the continued development of innovative medicines.

References

- 1. This compound | 160357-95-9 | KGA35795 [biosynth.com]

- 2. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel indolylarylsulfones as potent HIV-1 NNRTIs via structure-guided scaffold morphing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indazolyl-substituted piperidin-4-yl-aminopyrimidines as HIV-1 NNRTIs: Design, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-tert-Butylpiperidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for 1-tert-Butylpiperidin-4-amine. These predictions are based on the analysis of the compound's functional groups and typical chemical shifts and vibrational frequencies for similar aliphatic amines.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.8 - 3.0 | Multiplet | 2H | Axial H on C2, C6 |

| ~ 2.2 - 2.4 | Multiplet | 2H | Equatorial H on C2, C6 |

| ~ 2.5 - 2.7 | Multiplet | 1H | H on C4 |

| ~ 1.7 - 1.9 | Multiplet | 2H | Equatorial H on C3, C5 |

| ~ 1.3 - 1.5 | Multiplet | 2H | Axial H on C3, C5 |

| ~ 1.0 - 1.2 | Singlet | 9H | tert-Butyl group |

| ~ 1.0 - 2.0 (broad) | Singlet | 2H | Amine (-NH₂) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 52 - 55 | C of tert-Butyl group |

| ~ 48 - 52 | C2, C6 |

| ~ 45 - 50 | C4 |

| ~ 30 - 35 | C3, C5 |

| ~ 25 - 28 | CH₃ of tert-Butyl group |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, two bands | N-H stretch (primary amine)[1][2] |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine)[2] |

| 1470 - 1440 | Medium | C-H bend (CH₂, CH₃) |

| 1250 - 1020 | Medium to Weak | C-N stretch (aliphatic amine)[1][2] |

| 910 - 665 | Broad, Strong | N-H wag (primary amine)[2] |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for aliphatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. c. Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

2. ¹H NMR Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve homogeneity. d. Set the appropriate spectral parameters, including a spectral width of approximately 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. e. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). f. Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

3. ¹³C NMR Acquisition: a. Use the same sample prepared for ¹H NMR. b. Tune the probe to the ¹³C frequency. c. Set the appropriate spectral parameters, including a spectral width of approximately 220 ppm and a standard proton-decoupled pulse sequence. d. Set a relaxation delay of 2-5 seconds to ensure quantitative signal intensity, if required. e. Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C (typically several hundred to thousands of scans). f. Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., 77.16 ppm for CDCl₃).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Place a small drop of liquid this compound or a small amount of the solid powder directly onto the center of the ATR crystal. c. Lower the ATR press to ensure good contact between the sample and the crystal.

2. IR Spectrum Acquisition: a. Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum. b. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹. c. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. d. Process the resulting spectrum by performing a baseline correction if necessary.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

References

The Pivotal Role of 1-tert-Butylpiperidin-4-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of a vast number of approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. Within this important class of heterocycles, 1-tert-Butylpiperidin-4-amine emerges as a particularly intriguing moiety. The strategic incorporation of a bulky tert-butyl group on the piperidine nitrogen atom significantly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding interactions. This technical guide provides an in-depth analysis of the synthesis, biological significance, and therapeutic applications of this compound and its derivatives, offering a valuable resource for researchers in the field of drug discovery and development.

Core Synthesis Strategies: The Gateway to this compound Derivatives

The synthesis of this compound and its analogs primarily relies on the reductive amination of a key intermediate, 1-tert-butyl-4-piperidone. This versatile reaction allows for the introduction of a wide variety of substituents on the 4-amino group, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: Reductive Amination of 1-tert-Butyl-4-piperidone

This protocol outlines a general procedure for the synthesis of this compound via reductive amination.

Materials:

-

1-tert-butyl-4-piperidone

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Glacial acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of 1-tert-butyl-4-piperidone (1.0 eq) in methanol or dichloromethane, add a suitable amine source. For the synthesis of the primary amine, a large excess of ammonium acetate (e.g., 10 eq) or a solution of ammonia in methanol can be used.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine. The addition of a catalytic amount of glacial acetic acid can accelerate this step.

-

Reduction: Carefully add the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise to the reaction mixture. The choice of reducing agent is critical; sodium cyanoborohydride is effective at neutral or slightly acidic pH, while sodium triacetoxyborohydride is milder and can be used in a wider range of conditions.

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting ketone.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

The Influence of the N-tert-Butyl Group on Pharmacological Properties

The tert-butyl group at the 1-position of the piperidine ring is not merely a placeholder; it plays a crucial role in defining the pharmacological profile of the molecule.

-

Steric Hindrance and Metabolic Stability: The bulky nature of the tert-butyl group can provide a steric shield, protecting the piperidine nitrogen and adjacent positions from metabolic enzymes, such as cytochrome P450s. This can lead to increased metabolic stability and a longer in vivo half-life of the drug molecule.

-

Lipophilicity and Membrane Permeability: The tert-butyl group significantly increases the lipophilicity of the piperidine scaffold. This property can enhance the molecule's ability to cross cellular membranes, including the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system.

-

Receptor Binding and Selectivity: The conformational restriction imposed by the tert-butyl group can lock the piperidine ring into a preferred chair conformation. This pre-organization can lead to a more favorable interaction with the binding pocket of a target receptor, thereby increasing potency and selectivity.

Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Areas

While specific clinical candidates featuring the this compound core are not extensively documented in publicly available literature, the broader class of 4-aminopiperidine derivatives has shown significant promise in various therapeutic areas. The N-tert-butyl substitution pattern represents a key vector for chemical space exploration in the optimization of lead compounds.

Antifungal Agents

Derivatives of 4-aminopiperidine have been investigated as novel antifungal agents. For instance, a study on 4-aminopiperidines targeting ergosterol biosynthesis identified compounds with potent activity against clinically relevant fungal isolates. While the most active compounds in this particular study did not feature an N-tert-butyl group, the structure-activity relationship data indicated that the nature of the substituent on the piperidine nitrogen is critical for antifungal potency. The exploration of N-tert-butyl analogs in this context could yield compounds with improved pharmacokinetic profiles.

Antiviral Agents (HIV)

The 4-aminopiperidine scaffold is a component of some non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. The piperidine ring often serves as a central linker, and modifications to this scaffold, including N-substitution, are crucial for optimizing antiviral activity and overcoming drug resistance.

Central Nervous System (CNS) Disorders

The ability of the N-tert-butyl group to enhance blood-brain barrier penetration makes this compound an attractive starting point for the development of CNS-active agents. Derivatives of 4-aminopiperidine have been explored for their potential in treating neurological and psychiatric conditions by modulating the activity of various receptors and transporters in the brain.

Logical Workflow for Drug Discovery with this compound

The following diagram illustrates a typical workflow for the discovery and development of new therapeutic agents based on the this compound scaffold.

An In-depth Technical Guide to 1-tert-Butylpiperidin-4-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1-tert-butylpiperidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a wide array of therapeutic agents. The piperidine ring is a foundational element in numerous pharmaceuticals, and the specific substitution at the N1 and C4 positions allows for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[1][2] The tert-butyl group at the N1 position enhances lipophilicity, which can improve binding to hydrophobic pockets in enzymes and facilitate passage across the blood-brain barrier.[1][3] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this compound and its key analogs.

I. Synthesis Strategies

The synthesis of this compound and its derivatives often involves multi-step processes that rely on the strategic use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, which is structurally related to the tert-butyl group and serves as a common precursor.

A common synthetic route starts with a commercially available N-substituted 4-piperidone derivative, which undergoes reductive amination. The N-tert-butyl group can be introduced via alkylation. For many derivatives, the Boc-protected intermediate, tert-butyl piperidin-4-ylcarbamate, is a key starting material for further functionalization.[4][5]

II. Biological Activities and Key Analogs

Derivatives of the piperidin-4-amine scaffold have demonstrated significant activity against a range of biological targets, including enzymes and G-protein coupled receptors (GPCRs).

Analogs of (R)-3-aminopiperidine, particularly those with a cyclobutyl group on the piperidine nitrogen, are potent inhibitors of DPP-4, an enzyme involved in glucose homeostasis.[2] Inhibition of DPP-4 increases levels of incretin hormones like GLP-1, which enhances insulin secretion, making these compounds effective oral hypoglycemic agents for type 2 diabetes.[2] The N-cycloalkyl group provides an optimal fit in the S2 pocket of the enzyme, enhancing potency.[2]

Table 1: Structure-Activity Relationship of N-Substituted Piperidine Analogs as DPP-4 Inhibitors

| Compound | R Group (Piperidine N1) | DPP-4 IC₅₀ (nM) | Potency |

|---|---|---|---|

| 1 | -H | >1000 | Low |

| 2 | -Methyl | 250 | Moderate |

| 3 | -Ethyl | 150 | Good |

| 4 | -Isopropyl | 80 | Good |

| 5 | -Cyclobutyl | 45 | Excellent |

Data adapted from analogous systems to illustrate SAR trends.[2]

References

- 1. Buy Tert-butyl[(piperidin-4-yl)methyl]amine | 1226351-71-8 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate () for sale [vulcanchem.com]

- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Commercial Availability of 1-tert-Butylpiperidin-4-amine for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butylpiperidin-4-amine is a synthetic organic compound featuring a piperidine ring substituted with a tert-butyl group at the nitrogen atom and an amine group at the 4-position. Its chemical structure makes it a valuable building block in medicinal chemistry and drug discovery, serving as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. This technical guide provides an in-depth overview of the commercial availability of this compound, its synthesis, and its applications in research, with a focus on providing practical information for scientists and drug development professionals.

Commercial Availability

This compound (CAS Number: 160357-95-9) is readily available from several chemical suppliers that specialize in research chemicals and pharmaceutical intermediates. The purity and available quantities vary among suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their experimental work. Below is a summary of some commercial suppliers and their product offerings.

| Supplier | Product Number | Purity | Available Quantities |

| Biosynth | KGA35795 | High-quality reference standards | Inquire for details |

| Key Organics | MFCD08448170 | Not specified | 100 mg, 10 g |

| Sunway Pharm Ltd. | CB70574 | 97% | 1g, 5g |

Synthesis and Chemical Profile

Molecular Formula: C₉H₂₀N₂ Molecular Weight: 156.27 g/mol [1] IUPAC Name: 1-(tert-butyl)piperidin-4-amine

The synthesis of 4-aminopiperidine derivatives often involves the reductive amination of N-substituted 4-piperidone derivatives.[2] A general method involves reacting an N-substituted 4-piperidone with an appropriate amine in the presence of a reducing agent, such as sodium triacetoxyborohydride.[2] This approach allows for the generation of a library of 4-aminopiperidines with diverse substitutions.

General Synthesis Workflow

Caption: General workflow for the synthesis of 4-aminopiperidine derivatives via reductive amination.

Research Applications

The structural motif of this compound is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The piperidine ring is a common scaffold in central nervous system (CNS) targeted drugs, and the tert-butyl group can influence the pharmacokinetic properties of a molecule.

Antifungal Drug Discovery

Research has shown that 4-aminopiperidine derivatives can serve as a novel chemotype for antifungal agents.[2] A study focused on the synthesis and biological evaluation of a library of over 30 4-aminopiperidines demonstrated that certain derivatives exhibit remarkable antifungal activity.[2] The mechanism of action for the most potent compounds was identified as the inhibition of fungal ergosterol biosynthesis enzymes, specifically sterol C14-reductase and sterol C8-isomerase.[2] Structure-activity relationship (SAR) studies revealed that the combination of a benzyl or phenylethyl group at the piperidine nitrogen with a long alkyl chain at the 4-amino group was beneficial for antifungal activity.[2]

Scaffolding for CNS-Targeted Therapeutics

The tertiary amine structure within this compound makes it a potential scaffold for developing therapeutics that target the central nervous system. Tertiary amines are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction suggests that derivatives of this compound could be explored for their potential to modulate signaling pathways related to mood and cognition.

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical modulation of a G-protein coupled receptor signaling pathway by a derivative of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the direct use of this compound are often proprietary or application-dependent, a general procedure for reductive amination to synthesize related compounds can be adapted from the literature.

General Procedure for Reductive Amination: [2]

-

Reactant Mixture: To a solution of the N-substituted 4-piperidone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane), add the desired amine (1.5 equivalents).

-

Reducing Agent: Add sodium triacetoxyborohydride (2.0 equivalents) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography.

Conclusion

This compound is a commercially available and versatile building block for researchers in medicinal chemistry and drug development. Its utility as a scaffold for synthesizing novel antifungal agents and its potential for developing CNS-targeted therapeutics make it a compound of significant interest. The information provided in this guide serves as a starting point for scientists to source this chemical and explore its applications in their research endeavors. Researchers should always refer to the specific safety data sheets (SDS) provided by the supplier and follow appropriate laboratory safety procedures when handling this compound.

References

An In-depth Technical Guide to the Safe Handling of 1-tert-Butylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-tert-Butylpiperidin-4-amine, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a substituted piperidine derivative. While extensive experimental data for this specific compound is not uniformly available, the following table summarizes its known and computed properties.

| Property | Value | Source |

| Molecular Formula | C9H20N2 | Sunway Pharm Ltd[1] |

| Molecular Weight | 156.27 g/mol | Sunway Pharm Ltd[1] |

| CAS Number | 160357-95-9 | Sunway Pharm Ltd[1] |

| Appearance | White crystalline powder (typical for similar compounds) | N/A |

| Boiling Point | Not explicitly available | N/A |

| Melting Point | Not explicitly available | N/A |

| Density | Not explicitly available | N/A |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM) and Ethyl Acetate (EtOAc).[2][3] | N/A |

Hazard Identification and GHS Classification

Based on data for structurally related compounds such as tert-butyl 4-aminopiperidine-1-carboxylate, this compound is expected to have the following hazard classifications.[4][5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |

| Skin Corrosion/Irritation | 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[5][6] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[5] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[5] |

Hazard Pictograms:

-

Corrosion

-

Health Hazard

-

Exclamation Mark

Safe Handling and Storage

Proper handling and storage are paramount to minimizing exposure risks.

3.1. Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

-

Avoid the formation of dust and aerosols.[9]

-

Wear appropriate Personal Protective Equipment (PPE) as detailed in Section 4.[7]

-

Use non-sparking tools to prevent ignition sources.

-

Do not eat, drink, or smoke in the laboratory.[12]

3.2. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][13]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]

-

Store locked up.[7]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is recommended for handling this compound.[14][15]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles meeting EN166 (EU) or NIOSH (US) standards. A face shield should be worn for splash risks.[8][11][16] | Protects against severe eye damage from splashes. |

| Hand Protection | Double gloving is recommended. Inner glove: Nitrile rubber (min. 0.1mm). Outer glove: Butyl rubber or Neoprene (min. 0.3mm).[14] | Provides robust protection against a potentially corrosive amine. Change gloves immediately upon contamination. |

| Skin and Body Protection | Flame-resistant or 100% cotton lab coat, chemical-resistant apron, and closed-toe shoes.[14][16] | Protects skin from splashes and contact. |

| Respiratory Protection | Work should be conducted in a chemical fume hood. If not possible, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors/amines) is necessary.[8][14] | Prevents inhalation of harmful dust or vapors. |

Experimental Protocols

5.1. General Weighing and Dispensing Protocol:

-

Preparation: Ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatula, weighing paper, container).

-

PPE: Don the required PPE as specified in Section 4.

-

Dispensing: Perform all manipulations within the fume hood. Carefully open the container. Use a clean spatula to transfer the desired amount of this compound to the weighing paper or a tared container.

-

Cleaning: Tightly seal the stock container. Clean the spatula and the work surface. Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.

5.2. Solution Preparation Protocol:

-

Preparation: In a chemical fume hood, place a tared flask on a stir plate.

-

Dispensing: Add the weighed this compound to the flask.

-

Solvation: Slowly add the desired solvent (e.g., Dichloromethane) to the flask while stirring until the solid is fully dissolved.

-

Storage: Cap the flask and label it appropriately with the chemical name, concentration, solvent, date, and your initials.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in case of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][17] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7][10][18] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][17] |

6.1. Accidental Release Measures:

-

Small Spill (<100 mL/g): Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[14] Collect the material into a sealed, labeled container for hazardous waste disposal.[7] Clean the spill area.

-

Large Spill (>100 mL/g): Evacuate the immediate area and contact your institution's emergency response team.[14] Prevent the material from entering drains.[17]

6.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[17]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][13][17]

Diagrams

Caption: Standard workflow for handling this compound.

Caption: Logical flow for emergency response procedures.

References

- 1. This compound - CAS:160357-95-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. 73874-95-0 | 4-Boc-Aminopiperidine | Lomitapide Related | Ambeed.com [ambeed.com]

- 3. 87120-72-7 | tert-Butyl 4-aminopiperidine-1-carboxylate | Pimavanserin Related | Ambeed.com [ambeed.com]

- 4. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.cn [capotchem.cn]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.ie [fishersci.ie]

- 13. media.hiscoinc.com [media.hiscoinc.com]

- 14. benchchem.com [benchchem.com]

- 15. epa.gov [epa.gov]

- 16. echemi.com [echemi.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Methodological & Application

Synthesis of 1-tert-Butylpiperidin-4-amine via Reductive Amination of 4-Aminopiperidine

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-tert-Butylpiperidin-4-amine from 4-aminopiperidine. The described method utilizes a one-pot reductive amination reaction with acetone, employing sodium triacetoxyborohydride (STAB) as the reducing agent. This approach is efficient and avoids the challenges associated with direct N-alkylation of sterically hindered amines. The protocol includes reaction setup, execution, work-up, and purification procedures. Additionally, a comprehensive table of physical and chemical properties for the starting material and the product is provided for easy reference.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various pharmaceutical agents. The tert-butyl group on the piperidine nitrogen can impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability. The synthesis of this compound via direct N-alkylation of 4-aminopiperidine is challenging due to the steric hindrance of the tert-butyl group. Reductive amination offers a robust and high-yielding alternative. This process involves the in-situ formation of an imine intermediate from the reaction of 4-aminopiperidine and acetone, which is then selectively reduced to the corresponding secondary amine by a mild reducing agent like sodium triacetoxyborohydride.

Reaction Scheme

Data Presentation

| Property | 4-Aminopiperidine (Starting Material) | This compound (Product) |

| Molecular Formula | C₅H₁₂N₂ | C₉H₂₀N₂ |

| Molecular Weight | 100.16 g/mol | 156.27 g/mol |

| CAS Number | 13531-52-7 | 160357-95-9 |

| Appearance | Colorless to yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | 178-180 °C | Not explicitly available |

| Melting Point | Not applicable | Not applicable |

| Purity (Typical) | ≥98% | ≥97% |

Experimental Protocol

Materials and Reagents:

-

4-Aminopiperidine (1.0 eq)

-

Acetone (3.0 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add acetone (3.0 eq) followed by a catalytic amount of glacial acetic acid.

-

Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship of Reductive Amination

Caption: Key components in the reductive amination process.

Application Notes and Protocols: N-Alkylation Reactions Using 1-tert-Butylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 1-tert-Butylpiperidin-4-amine, a valuable building block in medicinal chemistry. The functionalization of the primary amino group on the piperidine ring is a key strategy for synthesizing diverse libraries of compounds for drug discovery programs, particularly in the development of CNS-active agents and kinase inhibitors.

Two primary methods for the N-alkylation of the 4-amino group are presented: Reductive Amination with aldehydes and ketones, and Direct Alkylation with alkyl halides. Additionally, a protocol for the synthesis of urea and thiourea derivatives is included, which represents a related and important class of N-substituted compounds.

Method 1: Reductive Amination

Reductive amination is a highly effective and widely used method for the N-alkylation of primary amines. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. Sodium triacetoxyborohydride (STAB) is a commonly employed reducing agent due to its mild nature and tolerance of a wide range of functional groups.

Quantitative Data Summary

The following table summarizes representative quantitative data for the reductive amination of this compound with various aldehydes. Please note that yields are based on reported reactions with analogous piperidine derivatives and may vary depending on the specific substrate and reaction conditions.

| Aldehyde | Product | Solvent | Reaction Time (h) | Yield (%) |

| Benzaldehyde | N-benzyl-1-tert-butylpiperidin-4-amine | Dichloromethane (DCM) | 12 | 85-95 |

| 4-Chlorobenzaldehyde | N-(4-chlorobenzyl)-1-tert-butylpiperidin-4-amine | Dichloromethane (DCM) | 16 | 80-90 |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzyl)-1-tert-butylpiperidin-4-amine | 1,2-Dichloroethane (DCE) | 12 | 88-96 |

| Cyclohexanecarboxaldehyde | N-(cyclohexylmethyl)-1-tert-butylpiperidin-4-amine | Dichloromethane (DCM) | 24 | 75-85 |

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add the corresponding aldehyde or ketone (1.0-1.2 eq.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours.

-

Work-up: Upon completion of the reaction (as monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired N-alkylated product.

Experimental Workflow: Reductive Amination

Caption: Workflow for the Reductive Amination of this compound.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the primary amine of this compound attacks the electrophilic carbon of the alkyl halide. A base is typically required to neutralize the hydrohalic acid byproduct. Care must be taken to control the stoichiometry to minimize over-alkylation to the tertiary amine.

Quantitative Data Summary

The following table presents representative data for the direct alkylation of this compound with various alkyl halides. Data is based on analogous reactions and may vary.

| Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzyl bromide | K₂CO₃ | Acetonitrile (MeCN) | 80 | 75-85 |

| Ethyl iodide | N,N-Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) | Room Temp | 70-80 |

| 1-Bromobutane | K₂CO₃ | N,N-Dimethylformamide (DMF) | 60 | 65-75 |

| Methyl iodide | K₂CO₃ | Acetonitrile (MeCN) | Room Temp | 80-90 |

Experimental Protocol: Direct Alkylation

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (0.1-0.2 M).

-

Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the solution.

-

Addition of Alkyl Halide: Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred suspension.

-

Reaction: Stir the reaction mixture at room temperature or heat as required (see table for typical temperatures) for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: After completion, filter off any inorganic salts. If DMF is the solvent, dilute the mixture with water and extract with a suitable organic solvent like ethyl acetate. If acetonitrile is the solvent, it can be removed under reduced pressure before aqueous work-up.

-

Extraction and Purification: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Experimental Workflow: Direct Alkylation

Caption: Workflow for the Direct Alkylation of this compound.

Method 3: Synthesis of N-Aryl Urea and Thiourea Derivatives

The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to the corresponding urea and thiourea derivatives. These functional groups are prevalent in many biologically active molecules. The reaction is typically high-yielding and proceeds under mild conditions.

Quantitative Data Summary

The following table provides representative data for the synthesis of urea and thiourea derivatives of this compound.

| Reagent | Product Type | Solvent | Reaction Time (h) | Yield (%) |

| Phenyl isocyanate | Urea | Dichloromethane (DCM) | 2 | >90 |

| 4-Chlorophenyl isocyanate | Urea | Tetrahydrofuran (THF) | 3 | >90 |

| Phenyl isothiocyanate | Thiourea | Dichloromethane (DCM) | 4 | >90 |

| 4-Methoxyphenyl isothiocyanate | Thiourea | Tetrahydrofuran (THF) | 4 | >90 |

Experimental Protocol: Urea and Thiourea Synthesis

-

Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.2 M) in a round-bottom flask.

-

Addition of Reagent: Add the corresponding isocyanate or isothiocyanate (1.0-1.1 eq.) to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. In many cases, the product may precipitate from the reaction mixture upon formation.

-

Isolation: If a precipitate has formed, collect the product by filtration and wash with a small amount of cold solvent. If the product remains in solution, remove the solvent under reduced pressure.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or by silica gel column chromatography.

Logical Relationship: Urea/Thiourea Synthesis

Caption: Logical relationship for the synthesis of Urea and Thiourea derivatives.

Application Notes and Protocols: Acylation of 1-tert-Butylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 1-tert-butylpiperidin-4-amine scaffold is a valuable building block in medicinal chemistry and drug discovery. The presence of a primary amine on the piperidine ring allows for straightforward derivatization, most notably through acylation, to generate a diverse library of amide-containing compounds. These derivatives are frequently explored for their potential as therapeutic agents.

Acylation of the primary amine modifies the parent molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This functionalization is a key strategy for optimizing ligand-target interactions, improving pharmacokinetic profiles (ADME), and developing novel drug candidates. The N-acylated products of this compound are integral to the synthesis of complex molecules targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent.[1] This leads to the formation of a stable amide bond. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents.[1]

General Experimental Workflow

The overall process for the acylation of this compound follows a standard synthetic chemistry workflow, from reaction setup to product purification and analysis.

Caption: General workflow for the acylation of this compound.

Experimental Protocols

Protocol 1: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes the reaction of this compound with an acyl chloride in the presence of a base to neutralize the HCl byproduct.[2] This classic method, often referred to as the Schotten-Baumann reaction, is robust and widely used.[3][4]

Materials:

-

This compound

-

Acyl Chloride (e.g., Benzoyl Chloride)

-

Tertiary Amine Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM.

-

Add the tertiary amine base (1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add the acyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate (the hydrochloride salt of the base) may form.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by silica gel column chromatography.

Illustrative Data Table for Protocol 1 (Note: The following data are representative examples and may vary based on the specific acyl chloride and reaction scale.)

| Acyl Chloride | Base (eq) | Solvent | Time (h) | Typical Yield (%) |

| Acetyl Chloride | TEA (1.5) | DCM | 2 | 90-98% |

| Benzoyl Chloride | TEA (1.5) | DCM | 4 | 85-95% |

| 4-Chlorobenzoyl Chloride | DIPEA (1.5) | DCM | 4 | 88-96% |